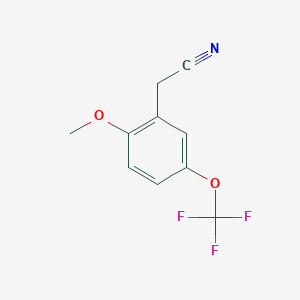
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 886503-57-7 . It has a molecular weight of 231.17 . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethoxy)phenyl]acetonitrile . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile is 1S/C10H8F3NO2/c1-15-9-3-2-8(16-10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Broad-Spectrum Deoxofluorinating Agent
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) demonstrates effectiveness in the transformation of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. This agent offers a broader-spectrum, thermally less sensitive alternative to traditional deoxofluorination reagents, showcasing potential applications in modifying compounds similar to 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile for various scientific purposes (G. Lal et al., 1999).
Synthesis of Benzonitriles and Phenylacetonitriles
A mild, efficient, and practical method for the one-step synthesis of benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride has been developed, which can be extended to the synthesis of corresponding phenylacetonitriles. This method could be applicable for synthesizing derivatives of 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile, highlighting its utility in synthetic chemistry (C. Kangani et al., 2008).
Radioligand Synthesis for PET Imaging
The synthesis of 5-Methoxy-1-[4-(trifluoromethyl)-phenyl]-1-pentanone-O-(2-aminoethyl)oxime, a potent antidepressant, was labeled with carbon-11 as a potential radioligand for non-invasive assessment of serotonin uptake sites in the human brain using positron emission tomography (PET). This demonstrates the potential of fluorinated methoxy compounds in the development of diagnostic tools for neurological research (M. Matarrese et al., 1997).
Decarboxylative Fluorination for Synthesis of Fluoromethyl Ethers
A novel technique for the synthesis of monofluoromethoxy arenes through direct fluorodecarboxylation of carboxylic acids using photosensitizers and N-fluorobenzenesulfonimide (NFSI) has been developed. This method enables the synthesis of fluoromethyl ethers previously inaccessible, showcasing the versatility of fluoromethoxy compounds in pharmaceutical and agrochemical applications (Joe C. T. Leung & G. Sammis, 2015).
Methoxymethylation of Alcohols and Carboxylic Acids
Bismuth triflate and microencapsulated bismuth triflate catalyze the methoxymethylation reaction of alcohols and carboxylic acids with dimethoxymethane (DMM) in acetonitrile under reflux conditions. This reaction affords corresponding ethers and esters in good to excellent yields for a variety of substrates, including potentially those related to 2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile, indicating its relevance in organic synthesis and material science (B. Sreedhar et al., 2005).
Propriétés
IUPAC Name |
2-[2-methoxy-5-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-15-9-3-2-8(16-10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMJZXVYXJIZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(trifluoromethoxy)phenylacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)
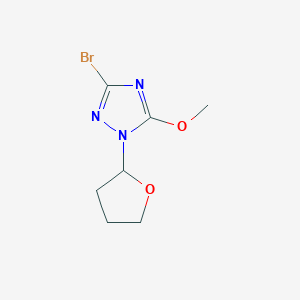
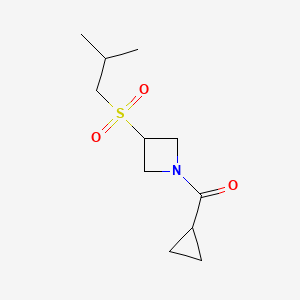

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

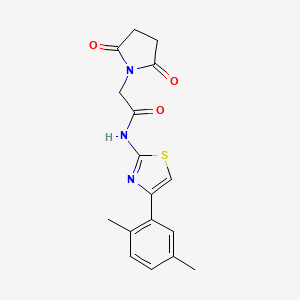
![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)
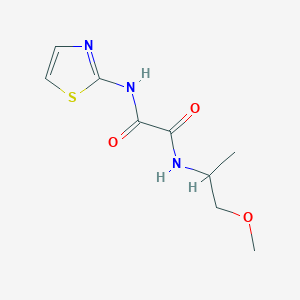
![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)

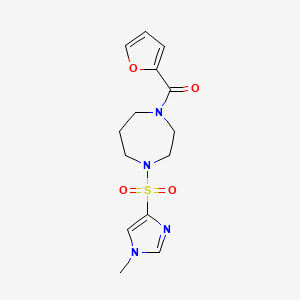
![5-((3,4-Difluorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2740623.png)